Trazodone Hydrochloride

Content Navigation

CAS Number

Product Name

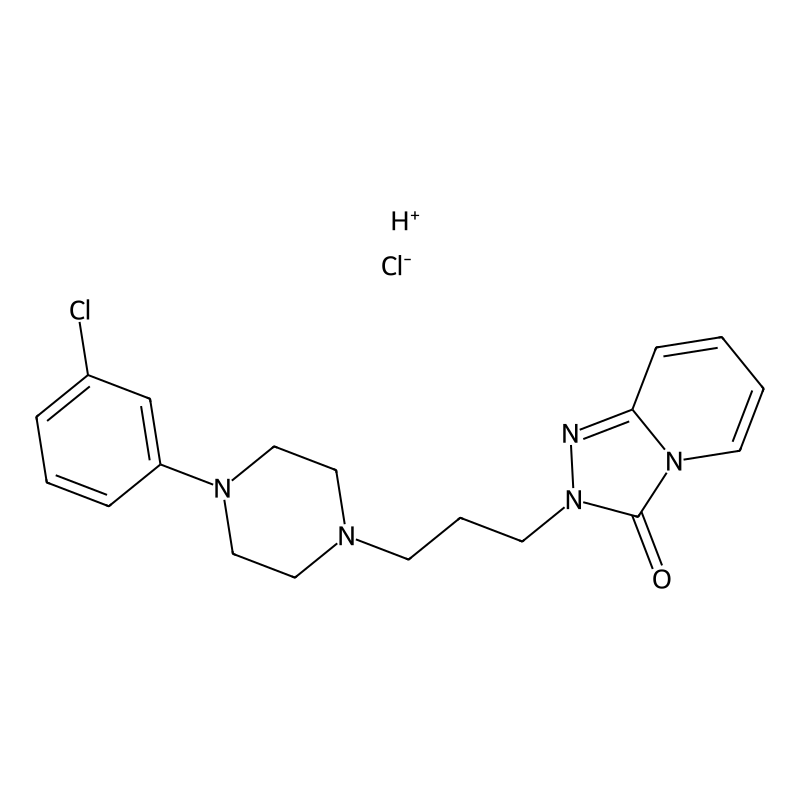

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Trazodone hydrochloride (CAS: 25332-39-2) is a well-characterized phenylpiperazine derivative functioning as a serotonin antagonist and reuptake inhibitor (SARI). Commercially supplied as a highly pure crystalline powder, it acts as a potent 5-HT2A and 5-HT2B receptor antagonist, a partial 5-HT1A agonist, and a moderate serotonin transporter (SERT) inhibitor[1]. In procurement and formulation contexts, the hydrochloride salt is strictly preferred over the free base due to its superior physicochemical properties, particularly its enhanced aqueous solubility and stability in acidic media . It is widely utilized as a reference standard in neuropharmacological assays, formulation development for extended-release matrices, and comparative studies evaluating non-hepatotoxic psychotropic agents.

Substituting trazodone hydrochloride with its free base or structurally related analogs like nefazodone severely compromises experimental and formulation integrity. The free base form is practically insoluble in water, which prevents its use in standard dissolution testing, aqueous assay buffers, and bioequivalence studies . Furthermore, substituting trazodone with nefazodone introduces profound toxicological artifacts; nefazodone is a potent inhibitor of the bile salt export pump (BSEP), causing significant hepatotoxicity that confounds in vitro hepatic models and in vivo safety profiles [1]. Additionally, utilizing older tricyclic antidepressants (e.g., amitriptyline) as functional substitutes introduces high muscarinic receptor affinity, generating off-target anticholinergic effects that obscure specific serotonergic and adrenergic receptor data [2].

Aqueous Solubility for Formulation and Dissolution Assays

Trazodone hydrochloride demonstrates robust aqueous solubility, a critical parameter for both in vitro assays and oral dosage formulation. While trazodone free base is practically insoluble in water, the hydrochloride salt achieves a solubility of approximately 18 mg/mL in pure water and maintains high solubility in acidic environments (e.g., 7.4 mg/mL in 0.1 N HCl) . This marked difference is essential for achieving sink conditions in standard USP dissolution apparatuses and ensures reproducible bioavailability profiles in extended-release matrix development [1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Trazodone Hydrochloride (~18 mg/mL in water; 7.4 mg/mL in 0.1 N HCl) |

| Comparator Or Baseline | Trazodone free base (Practically insoluble in water) |

| Quantified Difference | Orders of magnitude higher aqueous solubility for the HCl salt, enabling aqueous formulation. |

| Conditions | Standard aqueous media and 0.1 N HCl at room temperature |

High aqueous solubility is mandatory for liquid formulations, reliable dissolution testing, and achieving consistent bioavailability in pharmacological models.

Absence of BSEP-Mediated Hepatotoxicity

In toxicological screening, trazodone hydrochloride provides a clean safety profile compared to its structural analog nefazodone. In human hepatocyte models, nefazodone strongly inhibits the bile salt export pump (BSEP) with an IC50 of 9 µM and causes time- and concentration-dependent toxicity (IC50 = 18 µM for protein synthesis inhibition at 6 hours) [1]. In stark contrast, trazodone exhibits no significant inhibition of the biliary transport system and does not induce BSEP-mediated hepatotoxicity [2].

| Evidence Dimension | BSEP Inhibition (IC50) |

| Target Compound Data | Trazodone Hydrochloride (No significant inhibition) |

| Comparator Or Baseline | Nefazodone (IC50 = 9 µM) |

| Quantified Difference | Complete absence of BSEP inhibition for trazodone compared to potent inhibition by nefazodone. |

| Conditions | Human sandwich hepatocytes and BSEP-expressing membrane assays |

Procuring trazodone avoids the confounding variables of drug-induced liver injury (DILI) and BSEP inhibition in in vitro and in vivo pharmacological studies.

Receptor Selectivity: Lack of Muscarinic Affinity

Trazodone hydrochloride is highly valued in neuropharmacology for its selective targeting of serotonergic and alpha-adrenergic receptors without the off-target anticholinergic burden seen in older antidepressants. While tricyclic agents like amitriptyline possess high affinity for muscarinic acetylcholine receptors—leading to profound anticholinergic side effects—trazodone exhibits negligible affinity for muscarinic, dopaminergic, and GABAergic receptors [1]. This clean receptor binding profile allows researchers to isolate 5-HT2A/2C and alpha-1 adrenergic mechanisms without antimuscarinic interference [2].

| Evidence Dimension | Muscarinic Receptor Affinity |

| Target Compound Data | Trazodone Hydrochloride (Negligible muscarinic affinity) |

| Comparator Or Baseline | Amitriptyline (High muscarinic affinity) |

| Quantified Difference | Near-zero antimuscarinic activity for trazodone vs. potent antimuscarinic activity for amitriptyline. |

| Conditions | In vitro radioligand binding assays |

Ensures that behavioral and physiological responses in experimental models are strictly driven by serotonergic/adrenergic pathways rather than off-target anticholinergic effects.

Extended-Release Formulation Development

Because of its well-characterized pH-dependent solubility and high aqueous solubility as a hydrochloride salt, trazodone HCl is the optimal active pharmaceutical ingredient (API) for developing and validating novel hydrogel or matrix-based extended-release oral dosage forms [1].

Reference Standard in Hepatotoxicity Screening

Due to its lack of BSEP inhibition, trazodone hydrochloride serves as a critical negative control or safe baseline comparator in in vitro hepatotoxicity assays evaluating drug-induced liver injury (DILI) among psychotropic compounds [2].

Selective Neuropharmacological Modeling

Its negligible affinity for muscarinic receptors makes trazodone an ideal pharmacological tool for isolating 5-HT2A antagonism and alpha-1 adrenergic blockade in animal models of anxiety and sleep architecture, free from the confounding variables of anticholinergic toxicity [3].

References

- [1] Kesisoglou, F., et al. (2015). Physiologically Based Dissolution Testing in a Drug Development Process. AAPS PharmSciTech.

- [2] Kostrubsky, V. E., et al. (2006). Inhibition of hepatobiliary transport as a predictive method for clinical hepatotoxicity of nefazodone. Toxicological Sciences, 90(2), 451-459.

- [3] Fagiolini, A., et al. (2021). Trazodone: a multifunctional antidepressant. Evaluation of its properties and real-world use. Journal of Clinical Medicine.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (77.36%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Irritant;Health Hazard

Other CAS

19666-36-5

Metabolism Metabolites

Wikipedia

FDA Medication Guides

TRAZODONE HYDROCHLORIDE

TABLET;ORAL

PRAGMA

10/18/2018

OLEPTRO

TRAZODONE HYDROCHLORIDE

TABLET, EXTENDED RELEASE;ORAL

ANGELINI PHARMA

07/17/2014

TABLET;ORAL

APOTEX INC

04/20/2020

RALDESY

TRAZODONE HYDROCHLORIDE, USP

SOLUTION;ORAL

VALIDUS PHARMACEUTICALS LLC

11/26/2024

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

BL. Efficacy of a single dose of trazodone hydrochloride given to cats prior to

veterinary visits to reduce signs of transport- and examination-related anxiety.

J Am Vet Med Assoc. 2016 Jul 15;249(2):202-7. doi: 10.2460/javma.249.2.202.

PubMed PMID: 27379596.

Explore Compound Types